molecular formula C21H22N4O3S2 B12274609 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B12274609
M. Wt: 442.6 g/mol
InChI Key: CPXCOJOHQPROAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes a pyrazole ring, a thiophene ring, and a tricyclic core with a sulfonamide group.

Preparation Methods

The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling to form the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings may also play a role in binding to biological targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and tricyclic molecules. Compared to these, N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide stands out due to its unique combination of structural features, which may confer distinct bioactive properties. Similar compounds include:

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

InChI

InChI=1S/C21H22N4O3S2/c1-24-13-16(12-22-24)19-4-3-17(29-19)6-8-23-30(27,28)18-10-14-2-5-20(26)25-9-7-15(11-18)21(14)25/h3-4,10-13,23H,2,5-9H2,1H3

InChI Key

CPXCOJOHQPROAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.